molecular formula C18H21N3O5 B3011270 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea CAS No. 877641-51-5

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea

Cat. No. B3011270
CAS RN: 877641-51-5
M. Wt: 359.382
InChI Key: DIQAULHCAXVNHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diaryl ureas is a significant area of study in medicinal chemistry due to their potential as anticancer agents. In one study, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The synthesis involved computer-aided design and was followed by biological evaluation using a colorimetric assay. One of the compounds, 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, showed potent inhibitory activity, with IC50 values comparable to the positive-control sorafenib .

Molecular Structure Analysis

The molecular structure of the synthesized urea derivatives is crucial for their biological activity. The presence of the aryl group and the pyridin-2-ylmethoxyphenyl fragment is essential for the antiproliferative effects observed. The specific substituents on the aryl group, such as chloro and trifluoroethoxy groups, contribute to the potency of the compounds as potential BRAF inhibitors, which is a promising target in cancer therapy .

Chemical Reactions Analysis

The synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea involved the coupling of purified furfural with urea. This reaction likely involves the formation of an intermediate that reacts with urea to form the final urea derivative. The specific chemical reactions and mechanisms were not detailed in the abstract, but the use of GC-MS, FTIR, and 1H-NMR for characterization suggests that the synthesis was successful and the compound was properly identified .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their biological activity and the methods used for characterization. The GC-MS, FTIR, and 1H-NMR data would provide information on the molecular weight, functional groups, and proton environment within the molecules, respectively. These properties are directly related to the compounds' reactivity and interaction with biological targets. The broad spectrum of activity against pathogens like Escherichia coli and Salmonella typhi indicates that the synthesized compounds have significant potential for medicinal applications .

Scientific Research Applications

Anticancer Activity

A study by Feng et al. (2020) on a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives revealed significant antiproliferative effects against various cancer cell lines, suggesting the potential of urea derivatives in cancer therapy. These compounds demonstrated inhibitory activities comparable to known cancer drugs, indicating their promise as novel anticancer agents and potential BRAF inhibitors for further research (Jian Feng et al., 2020).

Corrosion Inhibition

Research by Mistry et al. (2011) on 1,3,5-triazinyl urea derivatives showed their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This study highlights the potential application of urea derivatives in protecting metals from corrosion, with implications for industrial maintenance and longevity (B. Mistry et al., 2011).

Antimicrobial Properties

Donlawson et al. (2020) synthesized and evaluated the antimicrobial activity of a urea compound against various pathogens, demonstrating its broad spectrum of activity. This research supports the development of urea derivatives as novel drugs for medicinal purposes, underscoring their utility in combating microbial infections (Chioma Donlawson et al., 2020).

Electrochemical Applications

A study by Watanabe et al. (2009) explored the electrochemical conversion of urea to nitrogen gas using aminated carbon electrodes, presenting an innovative approach to urea degradation. This research has environmental implications, offering a method to convert urea into a harmless gas, potentially useful in waste treatment processes (Hiroaki Watanabe et al., 2009).

Anion Binding and Coordination Chemistry

Research on the anion coordination chemistry of protonated urea-based ligands by Marivel et al. (2011) revealed their ability to form complexes with various polyatomic anions. This study showcases the versatility of urea derivatives in forming structured complexes, which could have applications in molecular recognition and sensor development (S. Marivel et al., 2011).

properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-24-15-6-5-13(9-16(15)25-2)21-11-12(8-17(21)22)20-18(23)19-10-14-4-3-7-26-14/h3-7,9,12H,8,10-11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQAULHCAXVNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea

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